2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
Starting Materials: 1,3,4-thiadiazole derivatives.
Reaction Conditions: Nucleophilic substitution reactions.
Example Reaction: Reacting the thiopyrano[4,3-c]pyridazin-2-yl intermediate with a thiadiazole derivative under nucleophilic substitution conditions.
Acetamide Formation
Starting Materials: Acetylating agents.
Reaction Conditions: Acetylation reactions under mild conditions.
Example Reaction: Treating the intermediate with an acetylating agent to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
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Formation of the Thiopyrano[4,3-c]pyridazin-2-yl Core
Starting Materials: Pyridazine derivatives and thiopyran precursors.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids.
Example Reaction: Heating a mixture of pyridazine and thiopyran derivatives in the presence of a Lewis acid catalyst to form the thiopyrano[4,3-c]pyridazin-2-yl core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyrano and thiadiazolyl moieties.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, blocking substrate access. The thiopyrano and thiadiazolyl groups can interact with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: shares similarities with other thiopyrano and thiadiazole derivatives, such as:
Uniqueness
Structural Complexity: The combination of thiopyrano and thiadiazolyl groups in a single molecule is relatively rare, providing unique chemical and biological properties.
This detailed overview highlights the significance of This compound in scientific research and its potential applications across various domains
Properties
Molecular Formula |
C11H11N5O2S2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H11N5O2S2/c17-9(13-11-14-12-6-20-11)4-16-10(18)3-7-5-19-2-1-8(7)15-16/h3,6H,1-2,4-5H2,(H,13,14,17) |
InChI Key |
CWYWYAIEEIQUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=O)N(N=C21)CC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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